molecular formula C11H4BrN3O B5830472 (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile

(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile

Cat. No. B5830472
M. Wt: 274.07 g/mol
InChI Key: KPXMBBXEDXIEPC-UHFFFAOYSA-N
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Description

(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile, also known as BIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIM is a versatile molecule that can be used for the synthesis of various organic compounds and its unique properties make it a promising candidate for use in various applications.

Mechanism of Action

The mechanism of action of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile is not fully understood, but it is believed to act as a potential inhibitor of various enzymes, including tyrosine kinases and proteases. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects:
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activity. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has also been shown to have potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has several advantages for use in lab experiments, including its ease of synthesis, low cost, and versatility. However, (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile, including the synthesis of new (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile derivatives with improved properties and the investigation of its potential applications in various fields, including drug discovery, material science, and catalysis. Further studies on the mechanism of action and the biochemical and physiological effects of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile are also needed to fully understand its potential applications.

Synthesis Methods

(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of malononitrile with an aldehyde or ketone in the presence of a base. Another method involves the reaction of indole-2-carboxaldehyde with malononitrile in the presence of an acid catalyst. Both methods yield (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile as a yellow crystalline solid that can be purified using various techniques.

Scientific Research Applications

(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has been used as a key building block in the synthesis of various organic compounds, including indole derivatives, pyridine derivatives, and heterocyclic compounds. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has also been studied for its potential use in the development of new drugs, particularly for the treatment of cancer and other diseases.

properties

IUPAC Name

2-(5-bromo-2-oxo-1H-indol-3-ylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrN3O/c12-7-1-2-9-8(3-7)10(11(16)15-9)6(4-13)5-14/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXMBBXEDXIEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(C#N)C#N)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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